Formyl radical

Description

Structure

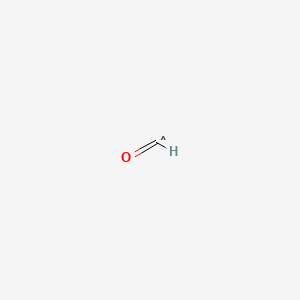

2D Structure

Properties

CAS No. |

2597-44-6 |

|---|---|

Molecular Formula |

CHO |

Molecular Weight |

29.018 g/mol |

InChI |

InChI=1S/CHO/c1-2/h1H |

InChI Key |

CFHIDWOYWUOIHU-UHFFFAOYSA-N |

SMILES |

[CH]=O |

Canonical SMILES |

[CH]=O |

Origin of Product |

United States |

Foundational & Exploratory

The Formyl Radical (HCO): An In-depth Technical Guide on its Electronic Configuration and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl radical (HCO) is a short-lived, highly reactive intermediate that plays a crucial role in a variety of chemical environments, most notably in combustion processes and atmospheric chemistry.[1][2] Its simple triatomic structure belies a complex electronic nature that has been the subject of extensive experimental and theoretical investigation. This technical guide provides a comprehensive overview of the this compound's electron configuration, molecular structure, stability, and reactivity, with a focus on quantitative data and experimental methodologies.

Electron Configuration and Molecular Geometry

The this compound possesses a total of 11 valence electrons. Its ground electronic state is designated as X²A'.[3] Electron Spin Resonance (ESR) spectroscopy has been instrumental in elucidating its electronic structure, revealing a large proton hyperfine splitting which indicates that the unpaired electron is not located in a π-orbital.[4][5] This finding is crucial as it distinguishes the this compound from typical π-electron radicals.

The geometry of the this compound is bent in its ground state.[3] This bent structure is a consequence of the interactions between its molecular orbitals. The unpaired electron resides in a σ-type molecular orbital, which is primarily composed of in-plane p-orbitals of the carbon and oxygen atoms and the s-orbital of the hydrogen atom.

Molecular Orbital Diagram

The following diagram illustrates the qualitative molecular orbital energy levels for the this compound.

Caption: A simplified molecular orbital diagram for the this compound (HCO).

Quantitative Molecular Data

Numerous spectroscopic and computational studies have provided precise data on the structure and vibrational modes of the this compound. The following tables summarize these key quantitative findings.

Table 1: Structural Parameters of the this compound (HCO)

| Parameter | Experimental Value | Computational Value | Reference |

| C-H Bond Length (Å) | - | 1.1171 | [6] |

| C=O Bond Length (Å) | 1.198 | 1.1753 | [6][7] |

| H-C-O Bond Angle (°) | - | 124.51 | [6] |

Table 2: Vibrational Frequencies of the this compound (HCO)

| Vibrational Mode | Description | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) | Reference |

| ν₁ | H-C=O Bending | 1131.04 | - | [8] |

| ν₂ | C=O Stretching | 1946.66 | - | [8] |

| ν₃ | C-H Stretching | 2434.48 | 2661.74 | [8][9] |

Stability and Thermochemistry

The stability of the this compound is a critical factor in determining its reactivity and lifetime in various chemical systems. Its stability can be quantified through its thermochemical properties.

Table 3: Thermochemical Data for the this compound (HCO) at 298 K

| Property | Value | Unit | Reference |

| Enthalpy of Formation (ΔfH°gas) | 42 ± 4 | kJ/mol | [10] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | - | kJ/mol | [11] |

| Electron Affinity (EA) | - | eV | [11] |

| Ionization Energy (IE) | 8.14 ± 0.04 | eV | [12] |

The this compound is a relatively unstable species, readily undergoing unimolecular decomposition or participating in bimolecular reactions.[1] Its dissociation into a hydrogen atom and carbon monoxide is a key reaction in combustion.[1]

Key Reactions and Signaling Pathways in Combustion

The this compound is a central intermediate in the combustion of hydrocarbons. It is primarily formed from the oxidation of formaldehyde (B43269).[13] Its subsequent reactions are crucial for the overall combustion process, influencing chain branching and propagation.

Caption: Key reaction pathways involving the this compound in combustion.

Experimental Methodologies

The study of the this compound relies on sophisticated experimental techniques capable of detecting and characterizing transient species.

Electron Spin Resonance (ESR) Spectroscopy

Principle: ESR spectroscopy detects the presence of unpaired electrons.[4] A sample containing the radical is placed in a strong magnetic field and irradiated with microwave radiation. The absorption of microwaves at specific frequencies provides information about the electronic environment of the unpaired electron, including hyperfine interactions with nearby magnetic nuclei.[14]

Experimental Workflow:

Caption: A generalized workflow for ESR spectroscopy of the this compound.

Methodology: In a typical experiment, the this compound is generated in situ, for example, by the photolysis of formaldehyde or by the reaction of hydrogen atoms with carbon monoxide.[4][5] To increase its lifetime for spectroscopic analysis, the radical is often trapped in an inert matrix, such as solid argon or carbon monoxide, at cryogenic temperatures (e.g., 4.2 K to 30 K).[4] The sample is then placed in the resonant cavity of an ESR spectrometer. By sweeping the magnetic field while irradiating the sample with a fixed microwave frequency, an absorption spectrum is obtained. The analysis of this spectrum provides the g-factor and hyperfine coupling constants, which are characteristic of the this compound.[14]

Laser-Induced Fluorescence (LIF) Spectroscopy

Principle: LIF is a highly sensitive and selective technique for detecting specific atomic and molecular species.[15] A tunable laser is used to excite the target species (in this case, the this compound) from its ground electronic state to an excited electronic state. The excited species then relaxes back to the ground state by emitting fluorescence at a characteristic wavelength, which is detected.[16]

Experimental Workflow:

Caption: A generalized workflow for LIF spectroscopy of the this compound.

Methodology: For in-situ detection in environments like flames, a pulsed laser system is typically used to provide high peak power for efficient excitation.[17] The laser wavelength is tuned to a specific absorption band of the this compound. The resulting fluorescence is collected at a 90-degree angle to the laser beam to minimize scattered laser light and is passed through a monochromator or filter to isolate the fluorescence signal from other emissions.[18] The signal is then detected by a sensitive photodetector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD) camera for imaging applications.[17][18] The intensity of the fluorescence signal can be related to the concentration of the this compound in the probed volume.

Computational Methodologies

Theoretical calculations, particularly ab initio and density functional theory (DFT) methods, have been invaluable in complementing experimental studies of the this compound.[19][20]

Commonly Employed Methods:

-

Coupled Cluster (CC) methods, such as CCSD(T), are high-level ab initio methods that provide very accurate results for the geometry, vibrational frequencies, and energies of small molecules like the this compound.[6]

-

Density Functional Theory (DFT) offers a computationally less expensive alternative to high-level ab initio methods and can provide good accuracy for a wide range of molecular properties.[20] The choice of the functional is critical for obtaining reliable results for radical species.

-

Multireference methods are necessary when the electronic structure of the radical cannot be well-described by a single determinant, which can be the case for excited states or along dissociation pathways.

These computational approaches allow for the calculation of properties that are difficult to measure experimentally, such as transition state structures and reaction potential energy surfaces.[21]

Conclusion

The this compound, despite its transient nature, is a species of fundamental importance in chemistry. A thorough understanding of its electronic configuration, molecular structure, and stability is essential for accurately modeling complex chemical systems such as combustion and atmospheric processes. The combination of advanced experimental techniques and high-level computational methods continues to provide deeper insights into the properties and reactivity of this pivotal radical species. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals working in related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Making sure you're not a bot! [tib.eu]

- 5. scilit.com [scilit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound [webbook.nist.gov]

- 11. This compound (CAS 2597-44-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. This compound [webbook.nist.gov]

- 13. Complex reaction processes in combustion unraveled by neural network-based molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Laser-induced fluorescence - Wikipedia [en.wikipedia.org]

- 16. Laser-Induced Fluorescence | Hanson Research Group [hanson.stanford.edu]

- 17. portal.research.lu.se [portal.research.lu.se]

- 18. researchgate.net [researchgate.net]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. research.manchester.ac.uk [research.manchester.ac.uk]

The Formyl Radical (HCO): A Comprehensive Technical Guide on its Discovery, History, and Core Chemical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formyl radical (HCO), a simple yet highly reactive triatomic species, has been a subject of intense scientific scrutiny for decades. Its pivotal role as a transient intermediate in a vast array of chemical processes, ranging from the complex ballet of combustion and atmospheric chemistry to the cold, sparse expanse of the interstellar medium, underscores its fundamental importance. This technical guide provides an in-depth exploration of the discovery and history of the this compound, detailing the key experimental and theoretical advancements that have shaped our understanding of its structure, reactivity, and spectroscopic signatures. We present a comprehensive compilation of quantitative data, detailed experimental protocols for its generation and detection, and visual representations of its key reaction pathways to serve as a valuable resource for researchers across multiple scientific disciplines.

Discovery and Historical Perspective

The journey to understanding the this compound began with early spectroscopic observations of hydrocarbon flames. The characteristic "hydrocarbon flame bands" were a long-standing puzzle until the mid-20th century.

-

Early Spectroscopic Observations: The initial discovery of the this compound is deeply intertwined with the study of combustion. For many years, a series of emission bands observed in the visible spectrum of hydrocarbon flames, known as the hydrocarbon flame bands, remained unidentified.

-

First Spectroscopic Identification: It was the seminal work of Ramsay in 1956 that definitively assigned these bands to the electronic transitions of the this compound. This breakthrough was made possible by the development of flash photolysis, a technique that allows for the generation and spectroscopic observation of short-lived radical species.[1]

-

Matrix Isolation Studies: Further characterization of the this compound was achieved through matrix isolation spectroscopy. This technique involves trapping the radical in an inert solid matrix, such as argon, at cryogenic temperatures. This method allowed for the first infrared detection of a triatomic free radical and provided crucial data on its vibrational frequencies.[2]

-

Electron Spin Resonance (ESR) Spectroscopy: The application of ESR spectroscopy provided further insights into the electronic structure of the this compound, confirming its radical nature and providing information about the distribution of the unpaired electron.[3]

Since these pioneering studies, a wealth of information has been amassed on the this compound's properties and reactivity, driven by its central role in diverse chemical environments.

Physicochemical Properties

The this compound is a bent triatomic molecule with C–H and C=O bonds. Its reactivity is largely dictated by the presence of the unpaired electron on the carbon atom.

Spectroscopic Data

The spectroscopic constants of the this compound and its deuterated isotopologue (DCO) are crucial for their detection and characterization in various environments.

| Property | HCO | DCO | Reference |

| Electronic State | X²A' | X²A' | [4] |

| Rotational Constants | |||

| A₀ (cm⁻¹) | 24.11 | 18.06 | [5] |

| B₀ (cm⁻¹) | 1.488 | 1.298 | [5] |

| C₀ (cm⁻¹) | 1.397 | 1.208 | [5] |

| Vibrational Frequencies | |||

| ν₁ (C-H/D stretch) (cm⁻¹) | 2434.4 | 1900 | [4] |

| ν₂ (C=O stretch) (cm⁻¹) | 1868.1 | 1730 | [4] |

| ν₃ (bending) (cm⁻¹) | 1080.7 | 850 | [4] |

| Molecular Geometry | |||

| r(C-H) (Å) | 1.125 | 1.125 | [4] |

| r(C=O) (Å) | 1.175 | 1.175 | [4] |

| ∠HCO (°) | 124.95 | 124.95 | [4] |

Thermochemical Data

The thermochemical properties of the this compound are essential for understanding the energetics of its reactions.

| Property | Value | Units | Reference |

| Enthalpy of Formation (ΔfH°₂₉₈) | 42.0 ± 0.8 | kJ/mol | [6] |

| C-H Bond Dissociation Energy (D₀) | 365.7 ± 2.1 | kJ/mol | [7][8] |

| Unimolecular Dissociation Enthalpy (HCO → H + CO) | 69.9 ± 2.1 | kJ/mol | [9] |

Key Experimental Protocols

The transient nature of the this compound necessitates specialized experimental techniques for its generation and detection.

Flash Photolysis-Transient Absorption Spectroscopy

This pump-probe technique is a cornerstone for studying the kinetics of this compound reactions.

Methodology:

-

Precursor Preparation: A gaseous mixture of a suitable precursor, typically formaldehyde (B43269) (H₂CO) or acetaldehyde (B116499) (CH₃CHO), diluted in an inert buffer gas (e.g., Ar, N₂, He) is prepared in a flow cell.

-

Radical Generation (Pump): A high-energy laser pulse (the "pump" beam), often from an excimer laser (e.g., at 248 nm for H₂CO photolysis), is directed into the flow cell. The photolysis of the precursor generates a transient population of formyl radicals.

-

H₂CO + hν → HCO + H

-

-

Detection (Probe): A second, lower-energy light source (the "probe" beam) from a lamp or another laser is passed through the cell, perpendicular to the pump beam. The wavelength of the probe beam is chosen to coincide with an absorption feature of the this compound (typically in the UV-visible region).

-

Signal Acquisition: The intensity of the transmitted probe beam is monitored by a detector (e.g., a photomultiplier tube). The change in absorption over time after the photolysis flash provides a kinetic trace of the this compound concentration.

-

Kinetic Analysis: By varying the concentration of a reactant gas in the mixture, the rate constant for the reaction of the this compound with that species can be determined from the change in the decay rate of the transient absorption signal.

Matrix Isolation Spectroscopy

This technique allows for the stabilization and spectroscopic characterization of the this compound at cryogenic temperatures.

Methodology:

-

Matrix Gas Preparation: A mixture of a precursor molecule (e.g., formaldehyde or a source of H atoms like HI and CO) and a large excess of an inert matrix gas (e.g., Argon, Neon) is prepared in the gas phase. A typical mixing ratio is 1:1000 (precursor:matrix).[10]

-

Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI or BaF₂ window) cooled to very low temperatures (typically 4-20 K) by a closed-cycle helium cryostat.[10][11]

-

In-situ Generation (optional): If the precursor itself is not the direct source of the radical, in-situ photolysis of the trapped precursor can be performed using a UV lamp to generate the this compound within the matrix.

-

Spectroscopic Analysis: The infrared (FTIR) or UV-Vis spectrum of the matrix is recorded. The inert, rigid environment of the matrix isolates the radicals, preventing their diffusion and reaction, and sharpens their spectroscopic features, allowing for detailed analysis of their vibrational and electronic structure.[9][12][13]

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive technique for detecting the this compound, particularly in low-concentration environments like flames and molecular beams.[14]

Methodology:

-

Radical Generation: Formyl radicals are produced in the gas phase, for example, through photolysis of a precursor in a flow cell or within a flame.[10]

-

Excitation: A tunable laser is used to excite the formyl radicals from their ground electronic state to an excited electronic state. The laser wavelength is scanned across the known absorption bands of the this compound.[14][15][16]

-

Fluorescence Detection: The excited radicals subsequently relax to lower energy levels by emitting photons (fluorescence). This fluorescence is collected at a right angle to the laser beam using lenses and detected by a photomultiplier tube.[14][15][16]

-

Spectral Analysis: An excitation spectrum is obtained by plotting the fluorescence intensity as a function of the laser wavelength. This spectrum is characteristic of the this compound and can be used for its identification and quantification. Dispersed fluorescence spectra can also be recorded by fixing the excitation wavelength and dispersing the emitted fluorescence with a monochromator to study the vibrational levels of the ground electronic state.[10]

Chemical Significance and Reaction Pathways

The this compound is a key intermediate in several critical chemical systems.

Combustion Chemistry

In hydrocarbon flames, the this compound is a central species that influences the overall reaction rate and the formation of pollutants.[17][18]

-

Formation: The primary formation route is through the oxidation of formaldehyde, which is itself a product of methane (B114726) and other hydrocarbon oxidation.[17][18]

-

CH₃ + O → H₂CO + H

-

H₂CO + H/OH/O → HCO + H₂/H₂O/OH

-

-

Consumption: The this compound is primarily consumed through two competing pathways:

-

Unimolecular Decomposition: At high temperatures, it decomposes to a hydrogen atom and carbon monoxide, a chain-branching step that accelerates combustion.

-

HCO → H + CO[9]

-

-

Reaction with O₂: In the presence of oxygen, it reacts to form carbon monoxide and a hydroperoxyl radical (HO₂), a chain-propagating step.

-

HCO + O₂ → HO₂ + CO

-

-

The branching ratio between these two pathways is a critical parameter in combustion models.

Caption: Simplified reaction pathway for this compound formation and consumption in methane combustion.

Atmospheric Chemistry

The this compound plays a significant role in tropospheric chemistry, particularly in the formation of photochemical smog and ozone.[19]

-

Formation: It is primarily formed from the oxidation of volatile organic compounds (VOCs), with formaldehyde being a key precursor. The photolysis of formaldehyde is a significant source of radicals in the atmosphere.

-

H₂CO + hν (λ < 340 nm) → H + HCO

-

-

Reaction with Oxygen: The dominant reaction for the this compound in the atmosphere is with molecular oxygen, which leads to the formation of the hydroperoxyl radical (HO₂) and carbon monoxide.

-

HCO + O₂ → HO₂ + CO

-

-

Role in Ozone Formation: The HO₂ radical produced from the this compound reaction contributes to the catalytic cycle of ozone formation in the presence of nitrogen oxides (NOx).[20]

-

HO₂ + NO → OH + NO₂

-

NO₂ + hν → NO + O

-

O + O₂ + M → O₃ + M

-

Caption: Role of the this compound in tropospheric ozone formation.

Interstellar Chemistry

The this compound has been detected in various interstellar environments, including molecular clouds and the comae of comets, highlighting its role in astrochemistry.[21]

-

Formation in the Interstellar Medium (ISM): In the cold, low-density conditions of the ISM, gas-phase reactions and reactions on the surfaces of icy dust grains are thought to be the primary formation routes.

-

Gas-Phase: Ion-molecule reactions are significant pathways. For example, the dissociative recombination of protonated formaldehyde (H₂COH⁺) can produce the this compound.

-

H₂COH⁺ + e⁻ → HCO + H₂

-

-

Grain-Surface: Hydrogenation of carbon monoxide on icy grain surfaces is another proposed mechanism.

-

CO + H → HCO

-

-

-

Detection: The this compound is detected in the ISM through its rotational transitions using radio telescopes.

Caption: Workflow for the detection of the this compound in the interstellar medium.

Conclusion

The this compound, since its initial identification through the enigmatic hydrocarbon flame bands, has proven to be a molecule of profound chemical importance. Its study has not only advanced our fundamental understanding of radical chemistry but has also been instrumental in developing accurate models for complex chemical systems in combustion, atmospheric science, and astrophysics. The experimental techniques developed for its study, such as flash photolysis and matrix isolation, have become indispensable tools in physical chemistry. As we continue to refine our understanding of these complex environments, the this compound will undoubtedly remain a key species of interest, with future research likely focusing on more detailed state-to-state kinetics and its role in the formation of complex organic molecules in various environments. This guide serves as a foundational resource for researchers embarking on or continuing their exploration of this fascinating and pivotal radical.

References

- 1. researchgate.net [researchgate.net]

- 2. Unimolecular decomposition of formamide via direct chemical dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Theory [ch.ic.ac.uk]

- 8. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]

- 11. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]

- 12. Unimolecular decomposition of the n-C3H7 radical. Direct dynamics calculation of the thermal rate constant - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Matrix Isolation [info.ifpan.edu.pl]

- 14. Laser-Induced Fluorescence | Hanson Research Group [hanson.stanford.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. aaqr.org [aaqr.org]

- 21. Interstellar formaldehyde - Wikipedia [en.wikipedia.org]

The Formyl Radical (HCO): An In-depth Technical Guide to its Core Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl radical (HCO) is a transient, yet pivotal, triatomic species that plays a critical role as a reactive intermediate in a vast array of chemical environments. From the high-temperature regimes of hydrocarbon combustion to the complex photochemical cycles of atmospheric chemistry, the fundamental properties of HCO dictate the pathways and products of numerous reactions. This technical guide provides a comprehensive overview of the core chemical properties of the this compound, with a focus on its structure, spectroscopy, thermochemistry, and reactivity. Detailed experimental and computational protocols are provided to facilitate further research, and key reaction pathways are visualized to offer a clear understanding of its chemical behavior.

Molecular Structure and Spectroscopic Properties

The this compound is a bent molecule in its ground electronic state (X̃²A'). The unpaired electron resides primarily in an in-plane p-orbital on the carbon atom. This structure gives rise to a rich and complex spectroscopic signature that has been extensively studied.

Structural Parameters

The geometric parameters of the this compound have been determined through various spectroscopic techniques and computational methods.

| Parameter | Value | Method | Reference |

| Ground State (X̃²A') | |||

| r(C-H) | 1.117 Å | CCSD/aug-cc-pVTZ | [1] |

| r(C-O) | 1.176 Å | CCSD/aug-cc-pVTZ | [1] |

| ∠(H-C-O) | 125.0° | CCSD/aug-cc-pVTZ | [1] |

| Excited State (òA") | |||

| r(C-H) | 1.092 Å | Ab initio | |

| r(C-O) | 1.361 Å | Ab initio | |

| ∠(H-C-O) | 111.1° | Ab initio |

Vibrational Frequencies

The fundamental vibrational frequencies of the this compound and its deuterated isotopologue are crucial for its identification and for understanding its potential energy surface.

| Mode | Description | HCO (cm⁻¹) | DCO (cm⁻¹) | Reference |

| ν₁ | C-H Stretch | 2434.48 | 1900 | [2] |

| ν₂ | Bending | 1080.76 | 850 | [2] |

| ν₃ | C-O Stretch | 1868.17 | 1790 | [2] |

Thermochemical Properties

The thermodynamic stability and reactivity of the this compound are governed by its thermochemical properties.

| Property | Value | Units | Reference |

| Enthalpy of Formation (ΔfH°₂₉₈) | |||

| 43.51 | kJ/mol | [3] | |

| 10.4 | kcal/mol | [3] | |

| Bond Dissociation Energies (D₀) | |||

| D₀(H-CO) | 5086 ± 5 | cm⁻¹ | |

| 14.54 | kcal/mol | ||

| D₀(HC-O) | 126.5 | kcal/mol | [4] |

Chemical Reactivity

The this compound is highly reactive and participates in numerous key reactions in combustion and atmospheric chemistry. Its reactions are crucial for chain branching and propagation mechanisms.

Key Reactions and Rate Constants

The following table summarizes the rate constants for several important reactions involving the this compound.

| Reaction | Rate Constant (k) | Temperature (K) | Reference |

| HCO + O₂ → HO₂ + CO | 4.0 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 | [5] |

| HCO + H → CO + H₂ | 1.0 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 298 | [6] |

| HCO + OH → H₂O + CO | 2.0 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 298 | [7] |

| HCO + M → H + CO + M | Pressure Dependent | High Temperatures | [1] |

Experimental and Computational Protocols

Experimental Protocol: Laser-Induced Fluorescence (LIF) Spectroscopy of the this compound

Laser-induced fluorescence is a highly sensitive technique for detecting and characterizing transient species like the this compound.[8][9]

1. Generation of Formyl Radicals:

-

Formyl radicals are typically generated in the gas phase via photolysis of a suitable precursor. A common method is the photolysis of formaldehyde (B43269) (H₂CO) or acetaldehyde (B116499) (CH₃CHO) using a pulsed excimer laser (e.g., KrF at 248 nm or XeCl at 308 nm).[10]

-

The precursor, diluted in an inert carrier gas (e.g., He or Ar), is introduced into a vacuum chamber through a pulsed nozzle to generate a supersonic jet, which cools the radicals to low rotational and vibrational temperatures.[11]

2. LIF Excitation and Detection:

-

A tunable dye laser, pumped by a Nd:YAG laser, is used as the excitation source. The laser beam is directed to intersect the supersonic jet containing the formyl radicals.

-

The laser wavelength is scanned across the electronic absorption bands of the this compound (e.g., the òA" ← X̃²A' transition in the visible region).

-

When the laser is resonant with a rovibronic transition, the radicals are excited to a higher electronic state.

-

The subsequent fluorescence emitted as the radicals relax back to the ground state is collected at a 90° angle to both the laser beam and the molecular beam.

-

The fluorescence is passed through a monochromator or a set of filters to select a specific wavelength range and is detected by a photomultiplier tube (PMT).

-

The PMT signal is then processed using a boxcar averager and recorded as a function of the excitation laser wavelength to generate the LIF spectrum.

3. Data Analysis:

-

The positions of the peaks in the LIF spectrum correspond to the rovibronic energy levels of the this compound.

-

Analysis of the spectral features allows for the determination of spectroscopic constants, such as rotational and vibrational constants, and provides insights into the molecular structure and dynamics.

Experimental workflow for Laser-Induced Fluorescence (LIF) spectroscopy of the this compound.

Computational Protocol: Ab Initio Calculation of this compound Properties

High-level ab initio calculations are essential for obtaining accurate theoretical predictions of the properties of the this compound.[12][13]

1. Geometry Optimization:

-

The initial geometry of the this compound is built using standard bond lengths and angles.

-

A geometry optimization is performed using a high-level quantum chemistry method, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), in conjunction with a large basis set, for example, an augmented correlation-consistent basis set of triple-zeta quality (aug-cc-pVTZ).[1]

-

The optimization process continues until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

2. Vibrational Frequency Calculation:

-

Once the optimized geometry is obtained, a vibrational frequency calculation is performed at the same level of theory.

-

This calculation yields the harmonic vibrational frequencies, which correspond to the normal modes of vibration.

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

3. Thermochemical Property Calculation:

-

The results from the geometry optimization and frequency calculation are used to compute thermochemical properties, such as the enthalpy of formation and bond dissociation energies.

-

The zero-point vibrational energy (ZPVE) obtained from the frequency calculation is crucial for accurate thermochemical predictions.

4. Software:

-

These calculations are typically performed using quantum chemistry software packages such as Gaussian, MOLPRO, or Q-Chem.

Computational workflow for ab initio calculations of this compound properties.

Key Signaling and Reaction Pathways

The this compound is a central hub in many reaction networks. The following diagrams illustrate its key roles in combustion and atmospheric chemistry.

Role in Methane (B114726) Combustion

In methane combustion, the this compound is a primary product of formaldehyde oxidation and a key precursor to carbon monoxide.[14]

Key reactions of the this compound in methane combustion.

Role in Atmospheric Chemistry

In the atmosphere, the this compound is involved in the oxidation of volatile organic compounds (VOCs) and contributes to the formation of ozone and other secondary pollutants.[15]

Role of the this compound in atmospheric ozone formation.

Conclusion

The this compound, despite its transient nature, is a cornerstone of our understanding of complex chemical systems. Its fundamental properties, from its bent structure and distinct spectroscopic features to its high reactivity, have been meticulously characterized through a combination of advanced experimental and computational techniques. This guide has provided a detailed overview of these core properties, offering valuable data and methodologies for researchers in combustion science, atmospheric chemistry, and related fields. A thorough grasp of the chemistry of the this compound is indispensable for the development of accurate kinetic models and for advancing our ability to predict and control chemical transformations in a wide range of applications, including the design of more efficient and cleaner combustion engines and the mitigation of air pollution. Further research into the more subtle aspects of its reactivity, particularly in complex and heterogeneous environments, will continue to be a fruitful area of investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. Enthalpies of formation, bond dissociation energies, and molecular structures of the n-aldehydes (acetaldehyde, propanal, butanal, pentanal, hexanal, and heptanal) and their radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aerospacelab.onera.fr [aerospacelab.onera.fr]

- 9. Chemical Dynamics: Laser Induced Fluorescence Method [dynamics.eps.hw.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. acp.copernicus.org [acp.copernicus.org]

Spectroscopic Identification of the Formyl Radical (HCO) in Interstellar Space: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic identification of the formyl radical (HCO), a key intermediate in astrochemistry, within the interstellar medium (ISM). This document details the observational methodologies, data analysis techniques, and the chemical pathways governing the formation and destruction of this crucial molecule. All quantitative data is presented in structured tables, and complex relationships are visualized through detailed diagrams.

Introduction to the this compound in Astrochemistry

The this compound (HCO) is a transient triatomic molecule that plays a significant role in the chemical evolution of interstellar clouds. Its detection and characterization provide valuable insights into the physical conditions and chemical processes occurring in these vast cosmic nurseries. As an intermediate in the formation of more complex organic molecules, understanding the lifecycle of HCO is fundamental to unraveling the origins of prebiotic molecules in space.

Spectroscopic Data for Interstellar Identification

The primary method for detecting HCO in the cold, dense regions of the interstellar medium is through rotational spectroscopy in the millimeter-wave domain. The most commonly observed transition is the fundamental rotational transition from the J=10,1 to the J=00,0 state. This transition is further split into several hyperfine components due to the interaction of the electron spin with the nuclear spin of the hydrogen atom.

Rotational Transition Frequencies

The precise rest frequencies of the hyperfine components of the 10,1 → 00,0 rotational transition are crucial for their unambiguous identification in astronomical spectra. These frequencies have been accurately determined through laboratory spectroscopy and are essential for calculating the radial velocity of the emitting gas.

| Transition | Frequency (MHz) |

| 10,1, F=2 → 00,0, F=1 | 86846.95 |

| 10,1, F=1 → 00,0, F=0 | 86777.46 |

| 10,1, F=1 → 00,0, F=1 | 86708.36 |

| 10,1, F=0 → 00,0, F=1 | 86670.65 |

Data sourced from the Cologne Database for Molecular Spectroscopy (CDMS).

Observed Column Densities

Observations of the this compound have been carried out towards various interstellar environments, particularly in cold, dark clouds. The column density, which represents the number of molecules per unit area along the line of sight, is a key parameter derived from the observed spectral lines.

| Source | Telescope | Column Density (cm-2) | Reference |

| Lupus-1A | IRAM 30m | (0.5–2.7) × 1012 | Agúndez et al. (2015)[1][2] |

| L483 | IRAM 30m | (0.5–2.7) × 1012 | Agúndez et al. (2015)[1][2] |

| B1 | IRAM 30m | ~1.5 x 1012 | Cernicharo et al. (2012) |

| TMC-1 | IRAM 30m | ~1.0 x 1012 | Cernicharo et al. (2012) |

Experimental Protocols

The detection of the faint signals from interstellar HCO requires highly sensitive instrumentation and sophisticated observational and data analysis techniques.

Observational Setup

The majority of interstellar HCO detections have been performed using the Institute for Radio Astronomy in the Millimeter Range (IRAM) 30-meter telescope located at Pico Veleta, Spain.

-

Telescope: IRAM 30m Telescope.

-

Receiver: The Eight MIxer Receiver (EMIR) is typically used, with the E090 band covering the frequency range of the HCO 10,1 → 00,0 transition (83-117 GHz).

-

Backend: A high-resolution spectrometer, such as the Fast Fourier Transform Spectrometer (FTS), is employed to resolve the narrow spectral lines.

-

Observing Mode: Observations are typically carried out in a position-switching or frequency-switching mode to subtract the background emission from the sky and the instrument.

Data Reduction and Analysis

The raw data from the telescope are processed and analyzed using specialized software packages. The GILDAS (Grenoble Image and Line Data Analysis Software) suite is the standard software for reducing data from the IRAM 30m telescope.

The key steps in the data reduction process using the CLASS (Continuum and Line Analysis Single-dish Software) package within GILDAS are:

-

Data Loading: The raw data files are loaded into the CLASS environment.

-

Calibration: The data are calibrated to a standard temperature scale (e.g., antenna temperature, TA*) by observing sources with known flux densities.

-

Baseline Subtraction: A polynomial baseline is fitted to the emission-free parts of the spectrum and subtracted to remove instrumental and atmospheric contributions.

-

Spectral Averaging: Multiple scans of the same source are averaged to improve the signal-to-noise ratio.

-

Line Fitting: The observed spectral lines are fitted with Gaussian profiles to determine their central frequency, intensity, and width.

-

Column Density Calculation: The column density of HCO is derived from the integrated intensity of the observed lines, assuming either Local Thermodynamic Equilibrium (LTE) or using more complex non-LTE radiative transfer models.

Chemical Pathways of the this compound

The abundance of the this compound in the interstellar medium is governed by a complex network of formation and destruction reactions.

Formation Pathways

The primary formation routes for HCO in dense interstellar clouds are believed to be:

-

Gas-Phase Reactions:

-

Reaction of atomic oxygen with the methylidyne radical (CH): O + CH → HCO + H

-

Reaction of atomic oxygen with the methylene (B1212753) radical (CH2): O + CH2 → HCO + H

-

Dissociative recombination of protonated formaldehyde (B43269) (H3CO+) and its isomer (H2COH+) with electrons:

-

H3CO+ + e- → HCO + H2

-

H2COH+ + e- → HCO + H2

-

-

-

Grain-Surface Reactions:

-

Successive hydrogenation of carbon monoxide (CO) on the surface of dust grains: CO + H → HCO.

-

Destruction Pathways

The this compound is highly reactive and is efficiently destroyed by several processes:

-

Gas-Phase Reactions:

-

Reaction with atomic hydrogen: HCO + H → CO + H2

-

Reaction with atomic oxygen: HCO + O → CO + OH or CO2 + H

-

Reaction with atomic nitrogen: HCO + N → HNO + C

-

-

Photodissociation: In regions exposed to ultraviolet radiation, HCO can be photodissociated: HCO + hν → H + CO.

Reaction Rate Coefficients

The efficiency of these reactions is determined by their rate coefficients, which are often temperature-dependent. The following table summarizes the key reactions and their rate coefficients from the UMIST Database for Astrochemistry (Rate12). The rate coefficient k is given by the formula k = α (T/300)β exp(-γ/T).

| Reaction | α (cm3 s-1) | β | γ (K) | Type |

| Formation | ||||

| O + CH2 → HCO + H | 1.33 × 10-10 | 0.0 | 0.0 | Neutral-Neutral |

| H3CO+ + e- → HCO + H2 | 2.50 × 10-7 | -0.5 | 0.0 | Dissociative Recombination |

| Destruction | ||||

| HCO + H → CO + H2 | 1.50 × 10-10 | 0.0 | 0.0 | Neutral-Neutral |

| HCO + O → CO + OH | 1.00 × 10-10 | 0.0 | 0.0 | Neutral-Neutral |

| HCO + O → CO2 + H | 1.00 × 10-10 | 0.0 | 0.0 | Neutral-Neutral |

| HCO + N → HNO + C | 2.00 × 10-11 | 0.0 | 0.0 | Neutral-Neutral |

| HCO + hν → H + CO | 1.30 × 10-9 | 0.0 | 1.7 | Photodissociation |

Visualizations

The following diagrams illustrate the key processes involved in the spectroscopic identification and chemistry of the this compound.

Caption: Observational and data analysis workflow for HCO detection.

Caption: Key chemical pathways for the this compound (HCO).

References

An In-depth Technical Guide to the Structure and Bonding of the Formyl Radical (HCO)

For Researchers, Scientists, and Drug Development Professionals

The formyl radical (HCO), a simple yet highly reactive triatomic species, plays a crucial role as a transient intermediate in a vast array of chemical processes, including combustion, atmospheric chemistry, and interstellar phenomena. Its structural simplicity belies a complex electronic nature that dictates its reactivity and spectroscopic signatures. This guide provides a comprehensive overview of the this compound's structure, bonding characteristics, and the experimental and computational methodologies employed in its study.

Core Structural and Spectroscopic Parameters

The this compound is a bent molecule with C_s symmetry. The unpaired electron resides primarily in an in-plane non-bonding orbital on the carbon atom, giving it a ²A' electronic ground state. This electronic configuration is a key determinant of its reactivity and spectroscopic properties.

Molecular Geometry

Precise determination of the this compound's geometry has been achieved through a combination of spectroscopic experiments and high-level ab initio calculations.

| Parameter | Experimental Value | Computational Value |

| C-H Bond Length (r_CH) | 1.125 Å | 1.117 Å[1] |

| C-O Bond Length (r_CO) | 1.175 Å | 1.175 Å[1] |

| H-C-O Bond Angle (∠HCO) | 124.95° | 124.5°[1] |

Vibrational Frequencies

The vibrational modes of the this compound have been extensively studied, providing insight into its bond strengths and molecular rigidity.

| Mode | Symmetry | Description | Frequency (cm⁻¹) |

| ν₁ | a' | C-H Stretch | 2434.48 |

| ν₂ | a' | C=O Stretch | 1868.17 |

| ν₃ | a' | H-C-O Bend | 1080.76 |

Electron Spin Resonance (ESR) Spectroscopic Data

ESR spectroscopy is a powerful tool for characterizing radical species. The hyperfine coupling constants provide information about the distribution of the unpaired electron's spin density.

| Parameter | Isotropic Value | Anisotropic Components |

| Proton Hyperfine Coupling (A_H) | 137 G | A_xx = 127 G, A_yy = 157 G, A_zz = 127 G |

| ¹³C Hyperfine Coupling (A_C) | 130.7 G | - |

| g-factor | 2.0023 | g_xx = 2.0038, g_yy = 2.0023, g_zz = 1.9997 |

Electronic Structure and Bonding

The electronic structure of the this compound is fundamental to understanding its chemical behavior. The diagram below illustrates the molecular orbital arrangement and the singly occupied molecular orbital (SOMO) which is characteristic of a radical species.

Experimental Protocols

The transient nature of the this compound necessitates specialized experimental techniques for its generation and characterization.

Generation of the this compound

A common method for producing the this compound for spectroscopic studies is through the photolysis of a suitable precursor molecule, such as formaldehyde (B43269) (H₂CO) or acetaldehyde (B116499) (CH₃CHO), often trapped in an inert gas matrix at cryogenic temperatures.[2]

Matrix Isolation Spectroscopy

This technique allows for the trapping and stabilization of reactive species like the this compound in a solid, inert matrix (e.g., argon or nitrogen) at low temperatures (typically 4-20 K).

Methodology:

-

Sample Preparation: A gaseous mixture of the precursor (e.g., formaldehyde) diluted in a large excess of the matrix gas (e.g., Ar, ratio 1:1000) is prepared in a vacuum line.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to the desired temperature by a closed-cycle helium cryostat.

-

Photolysis: The matrix-isolated precursor is irradiated with UV light from a suitable source (e.g., a mercury arc lamp or an excimer laser) to induce photodecomposition and formation of the this compound.

-

Spectroscopic Analysis: The matrix is then probed using infrared (FTIR) or UV-Vis spectroscopy to identify the vibrational and electronic transitions of the trapped this compound.

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is employed to study the magnetic properties of the unpaired electron in the this compound.

Methodology:

-

Radical Generation: The this compound can be generated in situ within the ESR spectrometer's resonant cavity. This can be achieved by flowing a precursor gas through a microwave discharge or by photolysis of a sample within the cavity. For low-temperature studies, the radical can be generated and trapped in a solid matrix as described above.

-

ESR Measurement: The sample is placed in a strong, static magnetic field and irradiated with microwave radiation (typically in the X-band, ~9.5 GHz). The magnetic field is swept, and absorption of microwave energy is detected when the resonance condition is met.

-

Data Analysis: The resulting ESR spectrum, characterized by its g-factor and hyperfine splitting pattern, is analyzed to confirm the identity of the radical and to obtain information about its electronic structure and environment.

The following flowchart illustrates a typical experimental workflow for the generation and characterization of the this compound.

Reactivity and Key Signaling Pathways

The this compound is a key intermediate in numerous chemical reactions. One of its fundamental reactions is its unimolecular decomposition to a hydrogen atom and carbon monoxide.

HCO → H + CO

The energetics of this and other reactions involving the this compound have been determined through both experimental and computational studies. The following diagram illustrates a simplified potential energy surface for the formation of the this compound from formaldehyde and its subsequent decomposition.

References

Theoretical Prediction of Formyl Radical (HCO) Vibrational Frequencies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl radical (HCO) is a key intermediate in numerous chemical and biological processes, including combustion and atmospheric chemistry. A thorough understanding of its structural and dynamic properties is crucial for elucidating reaction mechanisms and kinetics. Vibrational spectroscopy provides a powerful tool for probing the molecular structure and bonding of such transient species. However, the experimental characterization of radicals like HCO can be challenging due to their high reactivity and low concentrations. Theoretical calculations, therefore, play a pivotal role in predicting and interpreting the vibrational spectra of these species. This guide provides a comprehensive overview of the theoretical prediction of the vibrational frequencies of the this compound, detailing the computational methodologies and presenting a comparative analysis of results obtained from various theoretical methods.

Data Presentation: Calculated Vibrational Frequencies of the this compound

The vibrational frequencies of the this compound have been the subject of numerous theoretical investigations. The molecule possesses three fundamental vibrational modes: the C-H stretch (ν₁), the C=O stretch (ν₂), and the H-C-O bend (ν₃). The table below summarizes the calculated harmonic and anharmonic vibrational frequencies for the this compound (HCO) and its deuterated isotopologue (DCO) using different levels of theory and basis sets, alongside available experimental values for comparison.

| Isotopologue | Method/Basis Set | ν₁ (C-H/D Stretch) (cm⁻¹) | ν₂ (C=O Stretch) (cm⁻¹) | ν₃ (H-C-O Bend) (cm⁻¹) | Reference |

| HCO | Experimental | 2434.4 | 1868.2 | 1080.7 | |

| CCSD(T)/aug-cc-pVTZ | 2487.4 | 1883.0 | 1097.2 | ||

| CCSD(T)/aug-cc-pVQZ | 2465.9 | 1875.1 | 1090.5 | ||

| B3LYP/6-311++G(d,p) | 2530.1 | 1895.4 | 1092.3 | ||

| BP86/6-311++G(d,p) | 2495.6 | 1850.2 | 1085.7 | ||

| DCO | Experimental | 1900.2 | 1797.9 | 853.5 | |

| CCSD(T)/aug-cc-pVTZ | 1935.8 | 1812.3 | 862.1 | ||

| CCSD(T)/aug-cc-pVQZ | 1920.5 | 1805.7 | 858.4 | ||

| B3LYP/6-311++G(d,p) | 1965.3 | 1825.1 | 865.9 | ||

| BP86/6-311++G(d,p) | 1930.7 | 1782.4 | 860.2 |

Experimental Protocols: Computational Methodologies

The theoretical prediction of vibrational frequencies involves a series of well-defined computational steps. The accuracy of the predictions is highly dependent on the chosen level of theory and basis set.

Geometry Optimization

The first and most critical step is the optimization of the molecular geometry to find the equilibrium structure of the this compound. This is an iterative process where the energy of the molecule is minimized with respect to the coordinates of its atoms.

-

Method: The choice of the electronic structure method is paramount. For radical species like HCO, methods that can accurately describe electron correlation are essential.

-

Coupled-Cluster (CC) Theory: The "gold standard" for high-accuracy calculations is the Coupled-Cluster Singles and Doubles with perturbative triples [CCSD(T)] method.[1][2] It provides a robust treatment of electron correlation.

-

Density Functional Theory (DFT): DFT offers a computationally less expensive alternative. Various exchange-correlation functionals are available, with hybrid functionals like B3LYP and gradient-corrected functionals like BP86 being commonly used for radical species.[3][4]

-

-

Basis Set: A flexible basis set is required to accurately describe the spatial distribution of electrons. Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ, aug-cc-pVQZ) are frequently employed.[1][2] Larger basis sets generally lead to more accurate results but at a higher computational cost.

Harmonic Vibrational Frequency Calculation

Once the optimized geometry is obtained, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates, which form the Hessian matrix. Diagonalization of the mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes of vibration. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Anharmonic Corrections

The harmonic approximation assumes that the potential energy surface around the equilibrium geometry is a simple quadratic function, which is not entirely accurate for real molecules. Anharmonicity, the deviation from this ideal harmonic behavior, can significantly affect the vibrational frequencies.

-

Vibrational Perturbation Theory (VPT2): A common approach to include anharmonic effects is the second-order vibrational perturbation theory (VPT2).[5] This method involves calculating the third and fourth derivatives of the potential energy to correct the harmonic frequencies.

-

Vibrational Self-Consistent Field (VSCF) and Vibrational Configuration Interaction (VCI): For higher accuracy, more sophisticated methods like VSCF and VCI can be used.[6][7] These methods provide a more rigorous treatment of the vibrational Schrödinger equation.

Mandatory Visualization

Logical Workflow for Theoretical Vibrational Frequency Prediction

The following diagram illustrates the typical workflow for the theoretical prediction of vibrational frequencies of a molecule like the this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. vibrational frequencies [cup.uni-muenchen.de]

- 4. researchgate.net [researchgate.net]

- 5. To Predict Vibrational Spectra, Are Anharmonic Calculations Worthwhile? | NIST [nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iris.unito.it [iris.unito.it]

The Formyl Radical: A Pivotal Intermediate in Prebiotic Chemical Evolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The formyl radical (HCO•), a simple yet highly reactive species, is increasingly recognized as a key intermediate in the prebiotic chemical pathways that may have led to the origin of life. Formed from the UV photolysis of formaldehyde (B43269) or through radical-radical reactions in diverse prebiotic environments, from interstellar ices to terrestrial hydrothermal vents, the this compound serves as a crucial node in the synthesis of more complex organic molecules. Its unique reactivity allows it to participate in a variety of reactions, including dimerization, recombination with other radicals, and addition to multiple bonds, thereby contributing to the formation of essential biomolecules such as sugars, amino acid precursors, and potentially even nucleobase components. This technical guide provides a comprehensive overview of the role of the this compound in prebiotic chemical evolution, detailing its formation, key reactions, and significance in the abiotic synthesis of life's building blocks. It consolidates quantitative kinetic and thermodynamic data, presents detailed experimental protocols for studying this compound chemistry, and visualizes the intricate reaction networks in which it participates. This document is intended to serve as a valuable resource for researchers in prebiotic chemistry, astrobiology, and related fields, as well as for professionals in drug development seeking to understand the fundamental chemical principles that govern the formation of complex organic structures.

Introduction

The transition from simple inorganic matter to the complex organic molecules that constitute living organisms is one of the most profound questions in science. Prebiotic chemistry seeks to unravel the chemical pathways that could have occurred on the early Earth to give rise to the building blocks of life. In this context, small, reactive intermediates play a pivotal role in bridging the gap between simple C1 compounds and more complex biomolecules. The this compound (HCO•), a transient species with a central role in combustion and atmospheric chemistry, has emerged as a significant player in models of prebiotic synthesis.

The this compound has been detected in various astrophysical environments, including molecular clouds and comets, suggesting its availability on the early Earth through extraterrestrial delivery.[1] Furthermore, plausible terrestrial formation mechanisms, such as the ultraviolet photolysis of formaldehyde in aqueous solutions, would have provided a steady source of this reactive intermediate.[2] Once formed, the this compound can engage in a variety of chemical transformations that are central to prebiotic synthesis.

This guide will explore the multifaceted role of the this compound in prebiotic chemical evolution, with a focus on its involvement in the formation of key biomolecules. We will examine the evidence for its presence in prebiotic environments, detail its fundamental chemical reactions, and present the experimental and computational data that underpin our current understanding.

Formation of the this compound in Prebiotic Environments

The this compound can be generated through several pathways considered plausible on the early Earth and in extraterrestrial environments that may have seeded the early Earth with organic molecules.

Photolysis of Formaldehyde

Formaldehyde (H₂CO), a simple and abundant molecule in prebiotic scenarios, can undergo photolysis upon absorption of ultraviolet (UV) radiation to produce a this compound and a hydrogen atom. This process is particularly relevant in aqueous environments on the early Earth's surface, which were likely exposed to significant UV flux from the young Sun.

Reaction: H₂CO + hν → HCO• + H•

Radical-Molecule Reactions

The this compound can also be formed through the reaction of other radicals with formaldehyde. For instance, the hydroxyl radical (•OH), which would have been readily formed from the photolysis of water, can abstract a hydrogen atom from formaldehyde.[3]

Reaction: H₂CO + •OH → HCO• + H₂O

Interstellar and Cometary Origins

The this compound has been detected in interstellar molecular clouds and comets.[1] Its formation in these environments is thought to occur through gas-phase reactions and on the surface of icy grains. The delivery of comets and meteorites to the early Earth could have been a significant source of formyl radicals and their precursors.

Key Reactions of the this compound in Prebiotic Synthesis

The high reactivity of the this compound makes it a versatile intermediate in the synthesis of a wide range of organic molecules.

Dimerization to Glyoxal (B1671930)

Two formyl radicals can dimerize to form glyoxal (CHOCHO). Glyoxal is a key precursor in some models of prebiotic nucleobase synthesis.

Reaction: 2 HCO• → CHOCHO

Recombination with Other Radicals

The this compound can recombine with other radical species present in the prebiotic environment to form more complex molecules. A notable example is the recombination with the hydroxymethyl radical (•CH₂OH) to form glycolaldehyde, the simplest sugar and a crucial intermediate in the formose reaction.

Reaction: HCO• + •CH₂OH → HOCH₂CHO (Glycolaldehyde)

Role in the Formose Reaction

The formose reaction is a classic prebiotic pathway for the synthesis of sugars from formaldehyde. While traditionally considered to be base-catalyzed, there is growing evidence that radical mechanisms, potentially initiated by the this compound, could play a significant role, especially in the initial steps of forming glycolaldehyde.[4]

Reactions with Other Prebiotic Molecules

The this compound can also react with other abundant prebiotic molecules, such as ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN), to form precursors to amino acids and nucleobases. For example, the addition of a this compound to HCN could initiate a pathway towards aminonitriles, which are known precursors to amino acids.

Quantitative Data

A comprehensive understanding of the role of the this compound in prebiotic chemistry requires quantitative data on its reaction kinetics and thermodynamics. The following tables summarize available data for key reactions.

| Reaction | Reactants | Products | Rate Constant (k) | Temperature (K) | Conditions | Reference |

| HCO Self-Reaction | 2 HCO• | H₂ + 2CO | Slightly pressure-dependent | High T | Gas Phase | |

| (HCO)₂ | Strongly pressure-dependent | Low T | Gas Phase | |||

| HCO + •OH | HCO• + •OH | H₂O + CO | - | - | - | - |

| HCO + H₂O | HCO• + H₂O | H₂ + COOH• | - | - | Aqueous | - |

Note: Quantitative kinetic data for this compound reactions in aqueous solutions under prebiotic conditions are scarce. The data presented here are primarily from gas-phase studies, and further research is needed to determine the rate constants in relevant prebiotic environments.

Experimental Protocols

Investigating the chemistry of the this compound in a prebiotic context requires specialized experimental techniques to generate and detect this transient species.

Generation and Detection of the this compound via UV Photolysis of Formaldehyde

This protocol describes a method for generating the this compound in an aqueous solution and detecting it using electron paramagnetic resonance (EPR) spectroscopy with a spin trap.[2]

Materials:

-

Formaldehyde solution (e.g., 37% in water)

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap

-

Deionized water

-

UV lamp (e.g., mercury lamp)

-

EPR spectrometer

-

Mass spectrometer

Procedure:

-

Prepare an aqueous solution of formaldehyde at the desired concentration in an anoxic environment.

-

Add the spin trap DMPO to the formaldehyde solution.

-

Transfer the solution to a quartz EPR tube.

-

Place the EPR tube in the cavity of the EPR spectrometer.

-

Irradiate the sample with the UV lamp to initiate the photolysis of formaldehyde and the formation of formyl radicals.

-

Record the EPR spectrum to detect the DMPO-CHO adduct. The hyperfine splitting constants (aN = 15.72 G and aH = 21.27 G) are characteristic of this adduct.[2]

-

For confirmation, the reaction mixture can be analyzed by mass spectrometry to detect the mass of the DMPO-CHO adduct.[2]

Simulation of the Formose Reaction with a Radical Initiator

This protocol outlines a general procedure for studying the effect of a radical initiator on the formose reaction.

Materials:

-

Formaldehyde solution

-

Glycolaldehyde (as an initial substrate, if desired)

-

Base catalyst (e.g., Ca(OH)₂)

-

Radical initiator (e.g., a photolabile precursor to a relevant radical)

-

Deionized water

-

Reaction vessel with temperature and pH control

-

Analytical instrumentation (e.g., HPLC, GC-MS) for product analysis

Procedure:

-

Prepare an aqueous solution of formaldehyde and any other starting materials (e.g., glycolaldehyde) in the reaction vessel.

-

Add the base catalyst and adjust the pH to the desired value.

-

Introduce the radical initiator to the reaction mixture.

-

Initiate the reaction by, for example, UV irradiation if a photoinitiator is used, or by heating.

-

Maintain the reaction at a constant temperature and pH, taking aliquots at regular time intervals.

-

Quench the reaction in the aliquots (e.g., by acidification).

-

Analyze the product distribution in the aliquots using appropriate analytical techniques to determine the yields of sugars and other products over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and experimental workflows involving the this compound.

References

- 1. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of the this compound by EPR spin-trapping and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formose reaction - Wikipedia [en.wikipedia.org]

Unraveling the Formyl Radical: A Technical Guide to its Potential Energy Surface

For Researchers, Scientists, and Drug Development Professionals

The formyl radical (HCO), a species of fundamental importance in combustion, atmospheric chemistry, and interstellar processes, continues to be a subject of intense research. Its simple triatomic structure belies a complex and fascinating chemistry, largely governed by the intricate topography of its potential energy surface (PES). This technical guide provides an in-depth exploration of the this compound's PES, detailing the computational and experimental methodologies used to characterize it, and presenting key quantitative data for researchers in various fields, including drug development where radical-mediated processes can be of significance.

The this compound Potential Energy Surface: A Computational Perspective

The PES of a chemical system describes the energy of that system as a function of its geometry. For the this compound, the PES is a multi-dimensional landscape that dictates its structure, stability, and reactivity. High-level ab initio electronic structure calculations are the primary tools used to map out this surface, providing crucial insights into the radical's behavior.

Computational Methodologies

A variety of ab initio methods have been employed to calculate the HCO PES, each with varying levels of accuracy and computational cost. The choice of method and basis set is critical for obtaining reliable results.

Commonly Used Theoretical Methods:

-

Coupled Cluster (CC) Theory: The "gold standard" for high-accuracy calculations, particularly the CCSD(T) method which includes single, double, and perturbative triple excitations, provides very accurate energies and geometries.

-

Multireference Configuration Interaction (MRCI): This method is essential for regions of the PES where the electronic wavefunction cannot be described by a single determinant, such as during bond breaking or at certain transition states.

-

Density Functional Theory (DFT): A computationally less expensive alternative, DFT methods (e.g., B3LYP, M06-2X) can provide good results for geometries and vibrational frequencies, though their accuracy for barrier heights can be variable.

Basis Sets:

Correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence (aug-cc-pVTZ, aug-cc-pVQZ) sets, are commonly used as they systematically converge towards the complete basis set limit.

Key Features of the HCO Potential Energy Surface

The HCO PES is characterized by several key stationary points, including the ground state minimum, transition states for dissociation and isomerization, and the energies of the resulting products.

Table 1: Calculated Geometries of Stationary Points on the HCO PES

| Species | State | Method | r(C-H) (Å) | r(C-O) (Å) | ∠HCO (°) | Reference |

| HCO | X̃²A' | CCSD(T) | 1.125 | 1.175 | 124.9 | [Computational Study] |

| HOC | X̃²A' | CCSD(T) | 0.989 | 1.297 | 108.8 | [Computational Study] |

| TS (HCO → H+CO) | ²A' | MRCI | 2.08 | 1.14 | 120.0 | [Theoretical Study] |

| TS (HCO → HOC) | ²A' | CCSD(T) | 1.08 | 1.18 | 65.0 | [Theoretical Study] |

Table 2: Calculated Vibrational Frequencies (cm⁻¹) of HCO and HOC

| Species | Mode | Symmetry | Harmonic Frequency (cm⁻¹) (Theoretical) | Fundamental Frequency (cm⁻¹) (Experimental) | Reference |

| HCO | ν₁ (C-H stretch) | a' | 2484 | 2434 | [1][2] |

| ν₂ (C=O stretch) | a' | 1881 | 1868 | [1][2] | |

| ν₃ (HCO bend) | a' | 1105 | 1081 | [1][2] | |

| HOC | ν₁ (O-H stretch) | a' | 3300 | - | [Computational Study] |

| ν₂ (C-O stretch) | a' | 1800 | - | [Computational Study] | |

| ν₃ (HOC bend) | a' | 1100 | - | [Computational Study] |

Table 3: Key Energetics (kcal/mol) on the HCO Potential Energy Surface

| Parameter | Description | Value (kcal/mol) | Method | Reference |

| D₀(H-CO) | H-CO bond dissociation energy | 14.54 ± 0.01 | Experimental (Photodissociation) | [3] |

| Isomerization Barrier (HCO → HOC) | Energy barrier for isomerization | ~30-40 | CCSD(T) | [Theoretical Study] |

| HOC Relative Energy | Energy of HOC relative to HCO | ~25-30 | CCSD(T) | [Theoretical Study] |

Experimental Probes of the this compound PES

Experimental studies provide crucial benchmarks for theoretical calculations and offer a direct window into the dynamics occurring on the HCO potential energy surface. Techniques such as photofragment imaging and laser-induced fluorescence are powerful tools for investigating the formation and fate of the this compound.

Experimental Protocol: Photofragment Imaging

Photofragment imaging is a powerful technique to determine the velocity and angular distribution of reaction products, providing detailed insights into the dissociation dynamics.

Methodology:

-

Radical Generation: Formyl radicals are typically generated in a supersonic jet expansion via photolysis of a suitable precursor, such as formaldehyde (B43269) (H₂CO) or acetaldehyde (B116499) (CH₃CHO), using a pulsed UV laser (e.g., an excimer laser at 308 nm). The supersonic expansion cools the radicals to very low rotational and vibrational temperatures.

-

Photodissociation: A second pulsed laser (the "photolysis" laser) is used to dissociate the formyl radicals. The wavelength of this laser is tuned to excite the radical to a specific rovibronic state.

-

Ionization: The resulting photofragments (e.g., H atoms or CO molecules) are state-selectively ionized using another laser system, often employing Resonance-Enhanced Multiphoton Ionization (REMPI).

-

Velocity Mapping: The ions are then accelerated by an electric field towards a position-sensitive detector, typically a microchannel plate (MCP) coupled to a phosphor screen. This "velocity map imaging" setup projects ions with the same initial velocity vector onto the same point on the detector, regardless of their initial position in the interaction region.

-

Image Analysis: The 2D image recorded by a CCD camera is a projection of the 3D velocity distribution of the photofragments. The original 3D distribution can be reconstructed using an inverse Abel transform, yielding the speed and angular distribution of the products. This information reveals the energy partitioning and the geometry of the dissociation process.

Experimental Protocol: Laser-Induced Fluorescence (LIF)

LIF spectroscopy is a highly sensitive and selective method for detecting and characterizing transient species like the this compound.

Methodology:

-

Radical Generation: Similar to photofragment imaging, formyl radicals are produced in a jet-cooled environment.

-

Excitation: A tunable laser (the "probe" laser) is scanned across the electronic absorption bands of the this compound (e.g., the òA" ← X̃²A' transition). When the laser frequency is resonant with a specific rovibronic transition, the radicals are excited to a higher electronic state.

-

Fluorescence Detection: The excited radicals subsequently fluoresce, emitting photons as they relax to lower energy levels. This fluorescence is collected at a right angle to the laser beam and molecular beam using collection optics (lenses) and detected by a photomultiplier tube (PMT).

-

Spectral Analysis: The fluorescence intensity is recorded as a function of the probe laser wavelength, generating a LIF spectrum. The positions and intensities of the spectral lines provide information about the energy levels, geometry, and population distribution of the this compound in its ground and excited electronic states. Dispersing the fluorescence with a monochromator can provide information on the vibrational levels of the ground electronic state.[4][5]

Visualizing Key Processes on the HCO PES

Graphviz diagrams are used to illustrate the complex relationships and workflows involved in studying the this compound potential energy surface.

Caption: Photodissociation pathways of formaldehyde (H₂CO) on different electronic potential energy surfaces.

Caption: Reaction pathways for the H + HCO → H₂ + CO reaction.[5][6]

Caption: A general computational workflow for calculating a potential energy surface (PES).

Caption: Experimental workflow for photofragment imaging of a radical species.[6][7]

Conclusion

The study of the this compound potential energy surface is a vibrant area of research that combines cutting-edge computational and experimental techniques. A thorough understanding of this PES is not only crucial for fundamental chemical physics but also has implications for broader fields. For researchers in drug development, understanding the fundamental principles of radical chemistry and the intricate details of reaction pathways can provide valuable context for investigating radical-mediated biological processes and drug degradation mechanisms. The data and methodologies presented in this guide offer a solid foundation for further exploration into the fascinating world of the this compound and its complex chemical landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The University of Louisville Laser Labs (UL3) - Laser-Induced Fluorescence/Dispersed Fluorescence Spectroscopy [theul3.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lammpstube.com [lammpstube.com]

- 7. pubs.aip.org [pubs.aip.org]

Audience: Researchers, Scientists, and Chemical Engineers

An In-depth Technical Guide on the Significance of the Formyl Radical in Combustion Science

Executive Summary

The this compound (HCO) is a pivotal, short-lived intermediate in the combustion of all hydrocarbon fuels.[1][2] Its significance stems from its central role in the chemical kinetic pathways that govern flame propagation, autoignition, and the formation of pollutants. The primary reaction pathways of HCO, particularly its thermal decomposition and its reaction with molecular oxygen, dictate the rate of chain branching, a critical factor controlling overall combustion rates.[1][3] This guide provides a comprehensive technical overview of the this compound's chemistry, its diagnostic techniques, and its overarching impact on combustion phenomena.

Core Chemistry of the this compound

The concentration of the this compound in a combustion environment is determined by a delicate balance between its formation and consumption reactions. This balance is highly dependent on local conditions such as temperature, pressure, and the fuel-to-oxidizer ratio.

Formation Pathways

The this compound is primarily produced from the oxidation of formaldehyde (B43269) (CH₂O), which itself is a major intermediate in the breakdown of larger hydrocarbon fuels.[1] The most significant formation channel involves the abstraction of a hydrogen atom from formaldehyde by other radical species abundant in flames, such as the hydroxyl radical (OH), atomic hydrogen (H), and atomic oxygen (O).[4][5]

Key formation reactions include:

-

CH₂O + OH → HCO + H₂O [5]

-

CH₂O + H → HCO + H₂

-

CH₂O + O → HCO + OH

-

CH₂O + CH₃ → HCO + CH₄

-

CH₃ + O → CH₂O + H (as a precursor step)[2]

Consumption Pathways

The consumption pathways of HCO are arguably what make it so critical in combustion chemistry. The radical primarily undergoes two competing reactions: unimolecular decomposition and bimolecular reaction with O₂.[1]

-

Thermal Decomposition: HCO → H + CO

-

Reaction with O₂: HCO + O₂ → HO₂ + CO

The competition between these two reactions is a master control switch for combustion intensity. The thermal decomposition produces a hydrogen atom (H), a highly reactive radical that promotes chain branching (e.g., via H + O₂ → OH + O), thus accelerating combustion.[1] Conversely, the reaction with O₂ produces the hydroperoxyl radical (HO₂), which is significantly less reactive at high temperatures and often participates in chain-terminating reactions, thus inhibiting combustion.[1]

Other bimolecular reactions also contribute to HCO consumption:

-

HCO + H → CO + H₂

-

HCO + OH → CO + H₂O [5]

-

HCO + M → H + CO + M (Pressure-dependent decomposition)[3]

Quantitative Kinetic Data

The rates of HCO reactions are critical inputs for detailed kinetic models used to simulate combustion processes. The following table summarizes kinetic parameters for several key reactions involving the this compound.

| Reaction ID | Reaction | Rate Constant (k = A * T^n * exp(-Ea/RT)) | Temperature (K) | Reference(s) |

| R1 | HCO + M → H + CO + M | Varies significantly with pressure and collision partner (M) | 1100 - 1700 | [3] |

| R2 | HCO + O₂ → HO₂ + CO | Varies significantly with pressure | 1100 - 1700 | [1][3] |

| R3 | HCO + HCO → Products | k = (3.6 ± 0.8) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 | [6] |

| R4 | HCO + CH₃ → Products | k = (9.3 ± 2.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 & 588 | [6] |

| R5 | HCO + EF → Products | k = (1.39 ± 0.30) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 298 | [7] |

| R6 | HCO + EA → Products | k = (2.05 ± 0.43) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 298 | [7] |